molecular formula C16H21N3OS B1409423 4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 1858251-43-0

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1409423
CAS No.: 1858251-43-0
M. Wt: 303.4 g/mol
InChI Key: YCIJOMNTRSIOQU-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by two key substituents:

  • 4-Isopropylphenyl group: A bulky aromatic substituent contributing to lipophilicity and steric effects.

This compound belongs to the 1,2,4-triazole-3-thiol class, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(oxan-4-yl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)12-3-5-14(6-4-12)19-15(17-18-16(19)21)13-7-9-20-10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIJOMNTRSIOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Triazole-3-thiol Core

Methodology:

  • Starting Material: Phenyl hydrazine derivatives or related hydrazides.
  • Reaction Conditions: The synthesis employs the cyclization of hydrazides with carbon disulfide (CS₂) in an alkaline ethanol medium, following procedures similar to those reported for 1,2,4-triazole-3-thiol derivatives.

Procedure:

  • Preparation of Potassium Dithiocarbazinate:

    • Dissolve phenyl hydrazide in ethanol.
    • Add potassium hydroxide (KOH) to generate the alkali medium.
    • Introduce carbon disulfide (CS₂) dropwise under stirring.
    • Reflux the mixture at approximately 70–80°C for 4–6 hours.
    • Isolate the potassium dithiocarbazinate salt by filtration, wash, and dry.
  • Cyclization to Triazole-3-thiol:

    • Dissolve the potassium salt in water.
    • Add hydrazine hydrate (NH₂NH₂·H₂O) and reflux at 80°C for 24 hours.
    • Acidify with dilute hydrochloric acid (HCl) to precipitate the triazole-thiol core.
    • Recrystallize from ethanol to purify.

Research Data:

  • Yields typically range from 65–80%, with melting points around 198–200°C.
  • Confirmed via IR (presence of N=N and S-H stretches), NMR, and elemental analysis.

Formation of Schiff Base Intermediates

Methodology:

  • Condensation of the triazole-3-thiol core with aromatic aldehydes to form Schiff bases, which serve as precursors for further cyclization.

Procedure:

  • Mix equimolar amounts of the triazole-3-thiol derivative and the chosen aromatic aldehyde in absolute ethanol.
  • Add a catalytic amount of glacial acetic acid.
  • Reflux for 4–6 hours.
  • Cool and filter the precipitate.
  • Recrystallize from ethanol.

Notes:

  • This step introduces the aromatic moiety, such as 4-bromonaphthalen-1-yl, which influences biological activity and solubility.

Incorporation of the Tetrahydropyran Ring

Methodology:

  • The tetrahydropyran ring is introduced via nucleophilic cyclization or substitution reactions involving suitable precursors, such as oxan derivatives.

Procedure:

  • React the Schiff base with a tetrahydropyran derivative, such as 4-hydroxy-1,2,3-propanetriol derivatives, under acidic or basic conditions to promote cyclization.
  • Use solvents like acetonitrile or ethanol.
  • Employ catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids.
  • Reflux until cyclization is complete, monitored by TLC.
  • Isolate the product via filtration and purification.

Attachment of the Isopropylphenyl Group

Methodology:

  • The phenyl ring bearing the isopropyl substituent is introduced via aromatic substitution or Suzuki coupling if a halogenated precursor is available.

Procedure:

  • For direct substitution, perform electrophilic aromatic substitution on the phenyl ring.
  • Alternatively, employ Suzuki coupling:
- React the aryl halide precursor with isopropylphenylboronic acid.
- Use a palladium catalyst (e.g., Pd(PPh₃)₄).
- Employ a base such as potassium carbonate.
- Conduct the reaction in a solvent mixture of toluene/water under reflux.

Reaction Conditions:

  • Temperature: 80–100°C.
  • Duration: 12–24 hours.
  • Purify via column chromatography.

Reaction Data and Yields

Step Reaction Type Conditions Typical Yield Analytical Confirmation
2.1 Cyclization to triazole-3-thiol Reflux in ethanol with CS₂ and KOH 65–80% IR (N=N, S-H), NMR, melting point
2.2 Schiff base formation Reflux in ethanol with aldehyde 70–75% IR (C=N stretch), NMR
2.3 Tetrahydropyran ring formation Acidic or basic cyclization 60–70% IR, NMR, TLC
2.4 Aromatic substitution or Suzuki coupling Reflux with catalysts 65–80% NMR, mass spectrometry

Notes on Optimization and Purity

  • Reaction Monitoring: Thin-layer chromatography (TLC) and IR spectroscopy are essential for tracking reaction progress.
  • Purification: Recrystallization from ethanol or column chromatography ensures high purity.
  • Yield Optimization: Maintaining inert atmospheres (e.g., nitrogen) during sensitive steps and controlling temperature precisely enhances yields.
  • Safety Precautions: Handling CS₂ and hydrazine hydrate requires strict safety protocols due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups to the aromatic ring or triazole moiety.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is recognized for its broad spectrum of antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. For instance:

  • Antifungal Studies : A series of studies indicated that compounds containing the 1,2,4-triazole moiety displayed enhanced antifungal activity against various strains such as Aspergillus niger and Candida albicans. In particular, certain derivatives showed activity comparable to commercial antifungal agents like azoxystrobin .
  • Antibacterial Efficacy : Compounds related to 1,2,4-triazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, some synthesized triazole hybrids exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Pharmacological Insights

The compound's pharmacological profile includes neuroprotective and antioxidant properties. Studies suggest that triazole derivatives can act as neuroprotectants and may have applications in treating neurodegenerative diseases . Additionally, they are being explored as potential agents in cancer therapy due to their ability to inhibit specific cancer cell lines.

Fungicides

The incorporation of triazole compounds into agricultural practices has led to the development of novel fungicides. The unique structure of 1,2,4-triazoles allows for effective inhibition of fungal growth while minimizing toxicity to plants . Field trials have demonstrated that these compounds can significantly reduce fungal infections in crops.

Herbicides and Insecticides

Research indicates that triazole derivatives may also possess herbicidal and insecticidal properties. Their ability to disrupt metabolic pathways in pests makes them candidates for developing new agrochemicals that are more environmentally friendly compared to conventional options .

Case Studies

StudyFindings
Antifungal Activity A study reported that a series of triazole derivatives exhibited antifungal activity against Gibberella zeae, with some compounds showing MIC values significantly lower than traditional treatments .
Antibacterial Efficacy Another study highlighted the synthesis of ciprofloxacin-triazole hybrids that demonstrated potent antibacterial activity against drug-resistant strains .
Agricultural Trials Field tests revealed that triazole-based fungicides reduced fungal infections by over 90% in treated crops compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole-thiol moiety can form strong interactions with metal ions or active sites in proteins, influencing biological pathways and processes. The isopropylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights substituent differences and their implications:

Compound Name R1 (Position 4) R2 (Position 5) Key Features References
Target Compound 4-Isopropylphenyl Tetrahydro-2H-pyran-4-yl High lipophilicity (isopropyl), hydrogen-bonding (pyran)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-Bromophenyl Phenyl Electron-withdrawing Br enhances reactivity; phenyl increases aromaticity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...thiazole 4-Chlorophenyl Fluorophenyl-pyrazolyl-thiazole Halogenated (Cl, F) improves stability and bioactivity
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiol 4-Ethoxyphenyl 4-Methoxyphenyl Alkoxy groups enhance solubility via polarity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl Phenoxybenzylidene Strong electron-withdrawing nitro group; Schiff base for metal coordination
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Phenyl Indolpropyl Indole moiety enhances interactions with biological targets
5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl 4-tert-Butylphenyl Bulky tert-butyl group improves metabolic stability

Key Observations :

  • Halogenated Derivatives (Br, Cl, F): Improve thermal stability and binding affinity to biomolecules via halogen bonding .
  • Alkoxy/Amino Groups (e.g., methoxy, ethoxy): Increase solubility but may reduce membrane permeability .
  • Heterocyclic Substituents (e.g., pyran, pyrazole): Influence conformational flexibility and target selectivity .

Activity Trends :

  • Antimicrobial Activity : Correlates with electron-withdrawing groups (e.g., nitro, halogen) enhancing electrophilicity .
  • Anticancer Potential: Bulky substituents (e.g., tert-butyl, isopropyl) improve metabolic stability and target engagement .

Physicochemical Properties

  • Solubility : Pyran and alkoxy groups enhance aqueous solubility compared to halogenated or aromatic substituents .
  • Crystallinity : Halogenated derivatives (Cl, Br) form isostructural crystals with similar packing motifs .
  • Lipophilicity : The isopropyl group in the target compound increases logP compared to methoxy or nitro analogues .

Biological Activity

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C16H21N3OSC_{16}H_{21}N_{3}OS and a molecular weight of 303.422 g/mol. Its structure includes a tetrahydropyran ring, a triazole-thiol moiety, and an isopropylphenyl group, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazole ring followed by the introduction of the tetrahydropyran and isopropylphenyl groups. Catalysts and controlled conditions are crucial for achieving high yields and purity .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit various cancer cell lines, including colorectal cancer (HT-29) and breast cancer (MCF-7) . The mechanism often involves the ability of these compounds to interact with key enzymes or receptors involved in cancer pathways.

Table 1: Biological Activity of Related Triazole Compounds

Compound NameTarget Cancer Cell LineIC50 (μM)Mechanism of Action
TZ55.7 (triazole derivative)HT-296.2PDK1 inhibitor; induces cell cycle arrest
N-(5-benzylthio)-triazole derivativeHT-29<10Inhibitor of specific kinases
4-(4-Isopropylphenyl)-triazoleMCF-727.3Induces apoptosis via receptor interaction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Mercapto-substituted triazoles have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The thiol group enhances interaction with metal ions in microbial enzymes .

The biological activity of this compound is primarily attributed to its ability to form strong interactions with metal ions or active sites in proteins. This interaction can modulate various biological pathways, influencing cell proliferation and apoptosis .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative effects of several triazole derivatives against colorectal cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of triazole derivatives against various bacterial strains. The findings revealed that compounds with a thiol group exhibited enhanced antibacterial activity compared to their non-thiol counterparts .

Q & A

Q. Recommended purification techniques for high-purity yields (>95%)?

  • Stepwise Protocol :

Crude Product : Wash with cold ethanol to remove unreacted starting material.

Column Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel (230–400 mesh).

Recrystallization : Dissolve in hot acetonitrile and cool to −20°C overnight .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Critical Parameters :
  • Temperature: Maintain 80–90°C during cyclization to avoid side reactions.
  • Solvent: Use DMF for polar intermediates; switch to THF for S-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

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